molecular formula C7H4BrClN2O4 B8255686 Methyl 3-bromo-6-chloro-5-nitropicolinate

Methyl 3-bromo-6-chloro-5-nitropicolinate

Cat. No.: B8255686
M. Wt: 295.47 g/mol
InChI Key: KSBGELDEPOILGS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-5-nitropicolinate is a chemical compound with the molecular formula C7H4BrClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine, chlorine, and nitro functional groups, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-chloro-5-nitropicolinate typically involves multiple steps. One common method starts with the nitration of 3-bromo-2-chloropyridine, followed by esterification with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-5-nitropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: Methyl 3-amino-6-chloro-5-nitropyridine-2-carboxylate.

    Hydrolysis: 3-bromo-6-chloro-5-nitropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-6-chloro-5-nitropicolinate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds for pharmaceutical research.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-chloro-5-nitropicolinate depends on its application. In chemical reactions, its functional groups (bromo, chloro, and nitro) participate in various transformations, facilitating the formation of new bonds and structures. The molecular targets and pathways involved are specific to the reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-methyl-5-nitropyridine: Similar structure but with a methyl group instead of a carboxylate ester.

    2-Bromo-6-chloro-3-nitropyridine: Lacks the ester group, making it less versatile in certain reactions.

    3-Bromo-5-nitropyridine: Missing the chlorine atom, which affects its reactivity and applications.

Uniqueness

Methyl 3-bromo-6-chloro-5-nitropicolinate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds in various fields.

Properties

IUPAC Name

methyl 3-bromo-6-chloro-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O4/c1-15-7(12)5-3(8)2-4(11(13)14)6(9)10-5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBGELDEPOILGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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